Acridin-9-amine hydrochloride hydrate

Analytical Chemistry Assay Development Chemical Procurement

Choose this specific hydrate form (CAS 52417-22-8) for reproducible DNA research. Its defined 1:1:1 stoichiometry ensures precise assay preparation (3.3 g/L solubility), unlike the anhydrous salt (CAS 134-50-9). This reagent uniquely inhibits DNA Polymerase I's 5'→3' exonuclease without blocking polymerase activity, and its enhanced 'wobbling' intercalation motion outperforms ethidium bromide for probing DNA flexibility. As the validated reference frameshift mutagen for the Ames test (TA1537 strain), it is essential for regulatory-compliant genotoxicity screening and analytical method development for amsacrine synthesis.

Molecular Formula C13H10N2.ClH.H2O
C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 52417-22-8
Cat. No. B1665977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridin-9-amine hydrochloride hydrate
CAS52417-22-8
Synonyms9 Aminoacridine
9-Aminoacridine
Acridinamine
Aminacrine
Aminacrine Hydrochloride
Aminoacridine
Aminoacridine Hydrochloride
Aminopt
Hydrochloride, Aminacrine
Hydrochloride, Aminoacridine
Mykocert
Molecular FormulaC13H10N2.ClH.H2O
C13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH3+].[Cl-]
InChIInChI=1S/C13H10N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H2,14,15);1H;1H2
InChIKeyOREJEGKBQBIJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 to 5 mg/mL at 63.5 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acridin-9-amine Hydrochloride Hydrate (CAS 52417-22-8): A Reference DNA Intercalator and Mutagen for Core Facility Procurement


Acridin-9-amine hydrochloride hydrate (CAS 52417-22-8), commonly referred to as 9-aminoacridine hydrochloride monohydrate, is a well-characterized acridine derivative with established utility as a DNA intercalator, fluorescent probe, and frameshift mutagen [1]. It is available as a crystalline, hygroscopic solid with a defined water of hydration, distinguishing it from anhydrous hydrochloride salt forms (CAS 134-50-9) . This compound serves as a foundational tool in nucleic acid research, fluorescence spectroscopy, and genetic toxicology, and is also utilized as a reference standard in analytical method development and as a precursor in the synthesis of more complex bioactive acridines, including the antineoplastic agent amsacrine [2][3].

Why Acridin-9-amine Hydrochloride Hydrate Cannot Be Simply Substituted with Other Acridine Dyes


Acridin-9-amine hydrochloride hydrate occupies a specific niche in nucleic acid research due to its unique combination of moderate DNA binding affinity, distinct base-pair selectivity, and well-defined mutagenic profile. Substitution with seemingly similar acridine dyes like proflavine or acridine orange, or even the anhydrous form of the compound, can introduce significant experimental variability. The hydrate form offers defined stoichiometry and validated solubility (3.3 g/L in water at 20°C), which is critical for reproducible assay preparation . Critically, its intercalation kinetics and base-pair specificity differ markedly from other dyes, directly impacting fluorescence quenching, polymerase inhibition, and mutagenesis outcomes [1][2]. Furthermore, its validated role as a reference mutagen in the Ames test means that substituting it without revalidation can compromise genetic toxicology studies [3]. These factors collectively make it a non-fungible reagent where experimental continuity and data comparability are paramount.

Acridin-9-amine Hydrochloride Hydrate: Quantitative Differentiation from Key Comparators


Defined Hydrate Stoichiometry Ensures Reproducible Aqueous Solubility vs. Anhydrous Forms

The monohydrate form (CAS 52417-22-8) exhibits a well-defined and validated aqueous solubility of 3.3 g/L at 20°C, a critical parameter for preparing reproducible stock solutions. In contrast, the solubility of the anhydrous hydrochloride salt (CAS 134-50-9) is less reliably documented, with some sources reporting significantly lower values (<1 mg/mL at 72°F) [1]. This discrepancy can lead to inconsistencies in assay preparation and data interpretation. Procuring the defined hydrate ensures that the solubility and, consequently, the effective concentration in aqueous biological assays is predictable and consistent across experiments, a key factor for quality control and method transfer .

Analytical Chemistry Assay Development Chemical Procurement

Distinct DNA Intercalation Kinetics Differentiate 9-Aminoacridine from Proflavine and Ethodin

Kinetic studies using the iodine-laser temperature-jump technique reveal that 9-aminoacridine exhibits a distinct DNA binding mechanism compared to other common acridine dyes. In the presence of AT-rich calf-thymus DNA, 9-aminoacridine, acriflavine, and acridine orange show a linear correlation between reciprocal relaxation time and DNA concentration. In stark contrast, proflavine and ethodin demonstrate a non-linear, saturable relationship under identical conditions [1]. This indicates that 9-aminoacridine follows a different kinetic pathway, potentially involving a more rapid external binding step preceding intercalation at AT-rich sites. Such mechanistic divergence has direct implications for its use in time-resolved fluorescence assays and studies of DNA dynamics.

Biophysical Chemistry Nucleic Acid Research Fluorescence Spectroscopy

Greater Intrasite Mobility than Ethidium Bromide as Revealed by Fluorescence Anisotropy

Steady-state fluorescence polarization anisotropy studies have quantified the intrasite dynamics of intercalated dyes. 9-Aminoacridine (9-AA) is found to be significantly more mobile than the gold-standard DNA stain ethidium bromide when bound to DNA [1]. Specifically, the analysis indicates that 9-AA undergoes pronounced 'wobbling' motions within the intercalation pocket, a dynamic behavior not shared by the more rigidly bound ethidium. This difference is attributed to the distinct molecular structures and interaction geometries of the two dyes. This finding is critical for interpreting fluorescence depolarization data and for selecting the appropriate dye for studies of DNA flexibility and local dynamics, where ethidium's rigidity may mask subtle molecular motions.

Biophysics Fluorescence Microscopy DNA Structure and Dynamics

Superior Mutagenic Potency in Frameshift Assays vs. Other Aminoacridine Isomers

In the Ames Salmonella mutagenicity assay (strain TA1537), which is a standard test for frameshift mutagens, 9-aminoacridine demonstrates significantly higher potency compared to its structural isomers. A comprehensive study of 50 acridine analogs identified the amino group at the '9' position as the single most effective substituent for inducing frameshift mutagenesis [1]. Aminoacridines with the amino group at the '1' or '3' positions were found to be substantially less effective. Furthermore, all additional substituents on the 9-aminoacridine scaffold, with the exception of a second amino group at the '1' position, were found to decrease frameshift activity. This establishes 9-aminoacridine as the prototypical and most potent frameshift mutagen in its class, making it the essential positive control and reference compound for this specific mode of genotoxicity.

Genetic Toxicology Mutagenesis Drug Discovery

Unique Exonuclease Inhibition Profile Relative to Proflavine and Daunomycin

The inhibitory effect of 9-aminoacridine on DNA polymerase I is distinct from other intercalators. While all acridine derivatives tested (including proflavine and quinacrine) competitively inhibit the polymerase with Ki values ranging from 0.87 to 8.5 µM, 9-aminoacridine exhibits a unique differential effect on the enzyme's exonuclease functions [1]. It specifically inhibits the 5'→3' exonuclease activity but has no effect on the 3'→5' exonuclease activity. This contrasts with other intercalators like proflavine, which generally inhibit both activities. This selective inhibition profile suggests that 9-aminoacridine interacts with DNA or the enzyme in a way that specifically disrupts the 5'→3' proofreading or processing function, a feature that can be exploited in biochemical assays to dissect these enzymatic steps.

Enzymology DNA Repair Molecular Pharmacology

Optimal Research and Industrial Applications for Acridin-9-amine Hydrochloride Hydrate Based on Differential Evidence


Positive Control in Ames Test for Frameshift Mutagenicity

Due to its established and potent frameshift mutagenic activity, as demonstrated by its superior performance compared to other aminoacridine isomers in the Salmonella TA1537 strain, Acridin-9-amine hydrochloride hydrate is the ideal positive control for validating Ames test protocols and for screening new chemical entities for this specific mode of genotoxicity [1]. Its use ensures assay sensitivity and comparability with historical data, a requirement for regulatory submissions in the pharmaceutical and chemical industries.

Fluorescence Probe for DNA Dynamics and Local Flexibility Studies

The unique 'wobbling' motion of 9-aminoacridine within the DNA intercalation site, which is significantly greater than that of ethidium bromide, makes it a superior fluorescent probe for investigating local DNA flexibility and dynamics [2]. Researchers studying the effects of sequence, protein binding, or topological stress on DNA structure can leverage this differential mobility to gain insights that would be masked by more rigid intercalating dyes.

Selective Inhibitor of DNA Polymerase I 5'→3' Exonuclease Activity

In biochemical assays designed to dissect the multi-functional activities of DNA polymerase I, Acridin-9-amine hydrochloride hydrate serves as a specific tool to inhibit the 5'→3' exonuclease function without affecting the polymerase or 3'→5' exonuclease activities [3]. This selectivity, which is not observed with other common intercalators like proflavine, allows for the unambiguous study of the 5'→3' exonuclease's role in processes like nick translation and DNA repair.

Reference Standard in Amsacrine Synthesis and Analytical Method Development

As a key precursor in the synthesis of the antineoplastic drug amsacrine, the defined stoichiometry and purity of the hydrate form make it a suitable starting material and reference standard for analytical method development and quality control [4]. Its use in this context ensures batch-to-batch consistency and facilitates method validation for both the raw material and the final drug product, as required by regulatory guidelines.

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